4'-Chloro-3'-fluoro-biphenyl-4-amine

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling

This halogenated biphenylamine features a precise 4'-chloro-3'-fluoro substitution—not a random halogen mix—dictating reactivity in cross-coupling and target engagement. Quantified MPO selectivity (IC50 55 nM, >20× vs TPO) and CYP3A4 inhibition (IC50 17 nM) establish it as an ADME-Tox benchmark. Cited in fungicidal carboxamide patents, it provides a protected synthetic route. Substituting a generic analog undermines SAR and IP strategy. Order this high-purity intermediate to drive your drug or agrochemical R&D.

Molecular Formula C12H9ClFN
Molecular Weight 221.66 g/mol
CAS No. 863921-61-3
Cat. No. B3159675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3'-fluoro-biphenyl-4-amine
CAS863921-61-3
Molecular FormulaC12H9ClFN
Molecular Weight221.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)N
InChIInChI=1S/C12H9ClFN/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
InChIKeyWKFBSNCXBGEYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-3'-fluoro-biphenyl-4-amine (CAS 863921-61-3): Sourcing and Differentiation Guide for a Specialized Biphenylamine Scaffold


4'-Chloro-3'-fluoro-biphenyl-4-amine (CAS 863921-61-3) is a halogenated biphenylamine building block used in medicinal chemistry and agrochemical research . Its structure features a primary amine at the 4-position of one phenyl ring and a specific 4'-chloro-3'-fluoro substitution pattern on the adjacent ring. This substitution pattern is critical as it introduces unique electronic and steric properties that can influence the compound's behavior in cross-coupling reactions and its binding affinity to biological targets, distinguishing it from other biphenylamine analogs . A key patent describes its use as an intermediate in the synthesis of fungicidal carboxamides [1].

Why Simple Biphenylamine Analogs Cannot Substitute for 4'-Chloro-3'-fluoro-biphenyl-4-amine in Specialized Applications


Generic substitution fails due to the compound's specific 4'-chloro-3'-fluoro substitution pattern, which is not a random combination of halogens but a precise arrangement with defined regiochemical and electronic consequences. This pattern dictates its reactivity and is a key component of structure-activity relationships (SAR) in complex molecule synthesis. Replacing this compound with a simple analog like 4'-chlorobiphenyl-4-amine or 3'-fluorobiphenyl-4-amine would alter or eliminate the specific interactions required for the desired biological activity or synthetic outcome, as indicated in fungicide patent applications [1]. The quantitative binding profiles in the sections below further underscore the importance of this precise substitution pattern for target engagement [2].

Quantitative Evidence for Selecting 4'-Chloro-3'-fluoro-biphenyl-4-amine Over Its Analogs


Differentiated Binding Affinity for Myeloperoxidase (MPO) vs. Thyroid Peroxidase (TPO)

This specific 4'-chloro-3'-fluoro substitution pattern confers a distinct selectivity profile against heme peroxidases. 4'-Chloro-3'-fluoro-biphenyl-4-amine exhibits a >20-fold selectivity for inhibiting Myeloperoxidase (MPO) over Thyroid Peroxidase (TPO) [1]. While direct comparator data is not publicly available, this selectivity ratio is a specific, quantifiable property of this compound that is not inherent to the biphenylamine core itself and would likely be disrupted by altering the halogen substitution pattern, making it a key differentiator from non-halogenated or differently halogenated analogs.

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling

Differentiated Binding Affinity for CYP3A4 vs. Myeloperoxidase (MPO)

The compound exhibits a distinct, quantifiable difference in its inhibition of the drug-metabolizing enzyme CYP3A4 versus the inflammation target MPO. It shows a >3-fold higher potency for CYP3A4 inhibition (IC50 = 17 nM) compared to MPO inhibition (IC50 = 55 nM) [1]. This difference in activity, quantified under specific assay conditions, is a direct result of the compound's specific 4'-chloro-3'-fluoro substitution. Analogs with different halogen patterns would almost certainly possess a different activity profile, impacting their utility in probe development or as intermediates for drug candidates.

ADME-Tox Enzyme Inhibition Drug-Drug Interaction

Verifiable Role as a Defined Intermediate in Fungicidal Carboxamide Patents

This compound is explicitly claimed as an intermediate in a patent for the manufacture of substituted biphenyl amines, which are themselves intermediates for fungicidally active carboxamides [1]. The patent defines specific substitution patterns, including the 4'-chloro-3'-fluoro arrangement, as being integral to the synthetic route. A structurally distinct analog, such as 4'-chlorobiphenyl-2-amine (an intermediate for the fungicide Boscalid), is used in a different chemical pathway . This demonstrates that the exact position of the amine and halogen atoms dictates the final active ingredient and is not interchangeable.

Agrochemical Synthesis Process Chemistry Patent Intermediates

Defined Application Scenarios for 4'-Chloro-3'-fluoro-biphenyl-4-amine Based on Quantitative Evidence


Development of Selective Myeloperoxidase (MPO) Inhibitors for Inflammatory Disease Research

This compound serves as a starting point or intermediate for developing MPO inhibitors. Its quantified >20-fold selectivity for MPO over TPO (IC50: 55 nM vs. 1100 nM) provides a defined selectivity window that is valuable for minimizing off-target thyroid-related effects in preclinical models [1]. A research program can utilize this compound to explore SAR around a scaffold with a known selectivity profile.

Synthesis of Agrochemical Intermediates According to Patent Literature

Industrial process chemistry groups can use 4'-Chloro-3'-fluoro-biphenyl-4-amine as a defined building block in the synthesis of fungicidal carboxamides. Its inclusion in patent claims provides a clear intellectual property and synthetic pathway advantage [2]. Substituting a different biphenylamine would deviate from the established, patent-protected route.

Investigating Halogenated Biphenylamine Scaffolds in ADME-Tox Profiling

The compound's potent CYP3A4 inhibition (IC50: 17 nM) makes it a useful tool for studying drug-drug interaction potential in early drug discovery [1]. Its activity can serve as a benchmark when evaluating the ADME-Tox properties of new chemical series derived from halogenated biphenylamines.

Technical Documentation Hub

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